molecular formula C16H21NO2 B5373916 2-(4-ethoxybenzylidene)quinuclidin-3-ol

2-(4-ethoxybenzylidene)quinuclidin-3-ol

Cat. No. B5373916
M. Wt: 259.34 g/mol
InChI Key: BFTBGHJUBQUVCU-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxybenzylidene)quinuclidin-3-ol, also known as E2027, is a synthetic compound that belongs to the class of quinuclidinyl benzyl ethers. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

2-(4-ethoxybenzylidene)quinuclidin-3-ol exerts its therapeutic effects by binding to and inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes. Specifically, this compound inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. By inhibiting PKC, this compound can induce apoptosis (programmed cell death) in cancer cells and protect neurons from damage.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to protect neurons from damage caused by amyloid beta, a protein that accumulates in the brains of Alzheimer's patients. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-ethoxybenzylidene)quinuclidin-3-ol in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-ethoxybenzylidene)quinuclidin-3-ol. One area of interest is the development of more soluble analogs of this compound that can be more easily administered in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in various diseases. Finally, more research is needed to fully understand the molecular mechanisms underlying the therapeutic effects of this compound.

Synthesis Methods

2-(4-ethoxybenzylidene)quinuclidin-3-ol can be synthesized by the reaction of 4-ethoxybenzaldehyde with quinuclidin-3-ol in the presence of a catalyst. The reaction produces a yellow solid that can be purified by recrystallization. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(4-ethoxybenzylidene)quinuclidin-3-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have neuroprotective effects, making it a potential treatment for Alzheimer's disease.

properties

IUPAC Name

(2E)-2-[(4-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-14-5-3-12(4-6-14)11-15-16(18)13-7-9-17(15)10-8-13/h3-6,11,13,16,18H,2,7-10H2,1H3/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTBGHJUBQUVCU-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.